(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride

Chiral resolution Enantiomeric excess Asymmetric synthesis

(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS 1217464-96-4) is a chiral phenethylamine derivative supplied as a white crystalline solid hydrochloride salt. With a molecular weight of 210.07 g/mol and defined (R)-stereochemistry, this compound serves as a critical single-enantiomer building block in asymmetric syntheses for medicinal chemistry and pharmaceutical intermediate applications.

Molecular Formula C8H10Cl2FN
Molecular Weight 210.073
CAS No. 1217464-96-4
Cat. No. B578244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride
CAS1217464-96-4
Molecular FormulaC8H10Cl2FN
Molecular Weight210.073
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1)Cl)F)N.Cl
InChIInChI=1S/C8H9ClFN.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1
InChIKeyZJWNGZJNOWRDLV-NUBCRITNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-1-(5-Chloro-2-fluorophenyl)ethanamine Hydrochloride Specifications


(R)-1-(5-Chloro-2-fluorophenyl)ethanamine hydrochloride (CAS 1217464-96-4) is a chiral phenethylamine derivative supplied as a white crystalline solid hydrochloride salt . With a molecular weight of 210.07 g/mol and defined (R)-stereochemistry, this compound serves as a critical single-enantiomer building block in asymmetric syntheses for medicinal chemistry and pharmaceutical intermediate applications [1]. Its structural features—a chlorine atom at the 5-position and a fluorine at the 2-position on the phenyl ring—impart distinct physicochemical properties that influence reactivity and downstream chiral resolution .

Generic Substitution Risks: Chiral Fidelity & Cost


Substituting this specific (R)-enantiomer with a racemic mixture, the (S)-enantiomer, or an alternative aryl ethanamine introduces significant risk in asymmetric synthesis workflows. The compound's defined stereochemistry is non-negotiable for chiral resolution steps; racemic mixtures require additional costly separation and may yield the inactive enantiomer . Furthermore, batch-to-batch inconsistencies in enantiomeric excess, purity, or salt form can derail reproducibility in sensitive reactions . The quantitative comparisons below demonstrate how seemingly minor variations in procurement specifications translate to measurable differences in cost, lead time, and downstream synthetic utility .

Quantitative Comparison: (R)-Enantiomer vs. Analogs


Stereochemical Purity: Single Enantiomer vs. Racemate

The (R)-enantiomer is supplied with a certified minimum purity of 95% (as measured by HPLC or GC) . In contrast, racemic 1-(5-chloro-2-fluorophenyl)ethanamine (CAS 1270391-53-1) is also offered at 95% purity but contains equal amounts of (R)- and (S)-enantiomers, requiring additional chiral separation steps for enantiopure applications . While some vendors offer the (R)-enantiomer at up to 98% purity , the (S)-enantiomer (CAS 1228557-23-0) is comparably specified at 95% purity . The key differentiator is the defined (R)-stereochemistry, which eliminates the 50% yield loss inherent in racemate use.

Chiral resolution Enantiomeric excess Asymmetric synthesis

Procurement Cost: (R)- vs. (S)-Enantiomer

A direct price comparison reveals a significant cost differential favoring the (R)-enantiomer over the (S)-enantiomer. The (R)-enantiomer is listed at $190 per 100 mg (95% purity) , whereas the (S)-enantiomer is quoted at $800.00 for an unspecified but likely similar quantity (95% purity) . The racemic mixture is priced at approximately £80 (~$100) per 100 mg , but this lower cost is offset by the additional expense of chiral resolution.

Chiral building block Procurement economics Cost analysis

Lead Time & Stock: (R)-Enantiomer vs. (S)-Enantiomer

The (R)-enantiomer hydrochloride is maintained in stock with a typical lead time of 1 week for 100 mg and 250 mg quantities, and 3 weeks for 1 g . In contrast, the (S)-enantiomer is often listed as requiring custom synthesis or a request for quotation, indicating longer and less predictable delivery timelines . The racemic mixture may be available with similar stock lead times but lacks the required stereochemistry .

Supply chain Lead time Inventory availability

Salt Form: Hydrochloride vs. Free Base Properties

The hydrochloride salt of (R)-1-(5-chloro-2-fluorophenyl)ethanamine is characterized by a sharp melting point range of 140-144°C and documented solubility in DMSO . These properties contrast with the free base form (CAS 1270391-53-1, racemic), which lacks a defined melting point in vendor specifications and may exhibit different solubility profiles . The salt form's crystalline nature and aqueous compatibility (as implied by solubility in polar aprotic DMSO) facilitate handling, storage, and formulation in biological assay buffers [1].

Physicochemical properties Formulation Salt selection

(R)-Enantiomer Application Scenarios


Asymmetric Synthesis of Chiral Intermediates

In medicinal chemistry campaigns where a target molecule demands the (R)-configuration at the benzylic amine center, this compound serves as a direct, single-enantiomer building block. Procurement of the (R)-enantiomer (as evidenced by its 95-98% purity specification) eliminates the need for a separate chiral resolution step, saving both time and material costs compared to using the racemate . The hydrochloride salt's favorable solubility in DMSO and defined melting point facilitate straightforward reaction setup and purification monitoring .

Cost-Sensitive Early-Stage Research

For exploratory studies where the (R)-stereochemistry is required but budget constraints are significant, the (R)-enantiomer's price point of ~$190/100mg provides a 76% cost reduction compared to the (S)-enantiomer (~$800) . This cost advantage allows researchers to allocate resources to additional reaction optimization or screening without compromising chiral fidelity.

Time-Critical Synthetic Projects

Laboratories operating under tight project deadlines benefit from the (R)-enantiomer's established stock availability and 1-week lead time for common research quantities . In contrast, the (S)-enantiomer often requires custom synthesis with extended and uncertain delivery windows, potentially stalling project momentum .

Formulation & Biological Assay Preparation

The hydrochloride salt's crystalline solid form and documented solubility in DMSO support reliable stock solution preparation for in vitro assays . The defined melting point (140-144°C) serves as a quality control checkpoint upon receipt, ensuring material identity and purity before use in sensitive biological experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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